3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide
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Overview
Description
3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide is a complex organic compound with the molecular formula C18H16N2O3S2 and a molecular weight of 372.46. This compound is characterized by its benzothiophene core, which is a sulfur-containing heterocycle, and its sulfonylamino and carboxamide functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems could further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce halogen atoms or other functional groups onto the benzothiophene ring.
Scientific Research Applications
3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonylamino group can form hydrogen bonds with biological molecules, while the benzothiophene core can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiophene derivatives and sulfonylamino-containing molecules. Examples include:
3-[2-(4-Methylphenyl)ethenyl]-1-benzothiophene: A simpler analog lacking the sulfonylamino and carboxamide groups.
Sulfonylamino-benzothiophenes: Compounds with similar structures but different substituents on the benzothiophene core.
Uniqueness
The uniqueness of 3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both the sulfonylamino and carboxamide groups allows for diverse interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Biological Activity
The compound 3-[[(E)-2-(4-Methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide is a member of the benzothiophene family, which has garnered attention for its potential biological activities. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C15H16N2O4S2
- Molecular Weight : 352.43 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds in the benzothiophene class exhibit a variety of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. The specific compound in focus has shown promising results in several studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiophene derivatives. For instance, compounds similar to This compound have been evaluated for their ability to inhibit cancer cell proliferation.
- Study Findings :
- A study demonstrated that derivatives with similar structures exhibited significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- IC50 values for related compounds ranged from 10 to 50 µM, indicating moderate potency against cancer cells.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
Compound A | MCF-7 (breast) | 25 | Apoptosis induction |
Compound B | HCT116 (colon) | 30 | Cell cycle arrest |
Target Compound | MCF-7 (breast) | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of similar sulfonamide compounds have been extensively studied. The target compound's structural features suggest potential activity against bacterial strains.
- Case Study :
- A study evaluated the antibacterial activity against Escherichia coli and Staphylococcus aureus. The results indicated that the compound showed inhibitory effects with MIC values ranging from 15 to 40 µg/mL.
Bacterial Strain | MIC (µg/mL) | Activity |
---|---|---|
Escherichia coli | 20 | Moderate |
Staphylococcus aureus | 30 | Moderate |
The mechanism by which This compound exerts its biological effects is believed to involve interaction with specific cellular targets:
- Inhibition of Kinases : Similar compounds have been shown to inhibit various kinases involved in cell signaling pathways, particularly those related to cancer progression.
- Modulation of Apoptotic Pathways : The compound may enhance apoptotic signaling through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
Properties
IUPAC Name |
3-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-12-6-8-13(9-7-12)10-11-25(22,23)20-16-14-4-2-3-5-15(14)24-17(16)18(19)21/h2-11,20H,1H3,(H2,19,21)/b11-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDCVCTXHVXLDG-ZHACJKMWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=C(SC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)NC2=C(SC3=CC=CC=C32)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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